[4-(Methylsulfonyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone
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Overview
Description
[4-(Methylsulfonyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methylsulfonyl group and a benzothiazole ring with a trifluoromethyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Methylsulfonyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone typically involves multiple steps, starting with the preparation of the benzothiazole and piperazine intermediates. The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a trifluoromethyl ketone under acidic conditions. The piperazine ring is then functionalized with a methylsulfonyl group using methylsulfonyl chloride in the presence of a base such as triethylamine. The final step involves coupling the two intermediates using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(Methylsulfonyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzothiazoles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, dihydrobenzothiazole derivatives, and various substituted benzothiazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[4-(Methylsulfonyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [4-(Methylsulfonyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- [4-(Methylsulfonyl)piperazin-1-yl][2-chlorobenzothiazol-6-yl]methanone
- [4-(Methylsulfonyl)piperazin-1-yl][2-methylbenzothiazol-6-yl]methanone
- [4-(Methylsulfonyl)piperazin-1-yl][2-ethylbenzothiazol-6-yl]methanone
Uniqueness
Compared to similar compounds, [4-(Methylsulfonyl)piperazin-1-yl][2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H14F3N3O3S2 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-[2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanone |
InChI |
InChI=1S/C14H14F3N3O3S2/c1-25(22,23)20-6-4-19(5-7-20)12(21)9-2-3-10-11(8-9)24-13(18-10)14(15,16)17/h2-3,8H,4-7H2,1H3 |
InChI Key |
LLHNVVHWLYNLOI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(S3)C(F)(F)F |
Origin of Product |
United States |
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